Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-methyl-3-oxaspiro[bicyclo[211]hexane-2,4'-piperidine]-1-carboxylate hydrochloride is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclo[2.1.1]hexane core. One common approach is the use of photochemical reactions to create the spirocyclic structure. The reaction conditions often require precise control of temperature, light exposure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale photochemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the ester and hydroxyl groups makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, the compound has been studied for its potential biological activity. It may be used as a probe to investigate biological pathways or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and advanced polymers. Its unique properties can enhance the performance and functionality of various industrial products.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride
Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate
Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate chloride
Uniqueness: Ethyl 4-methyl-3-oxaspiro[bicyclo[211]hexane-2,4'-piperidine]-1-carboxylate hydrochloride stands out due to its specific structural features, such as the presence of the methyl group at the 4-position and the hydrochloride salt form
Properties
IUPAC Name |
ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-3-16-10(15)12-8-11(2,9-12)17-13(12)4-6-14-7-5-13;/h14H,3-9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHKSUXCALZMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCNCC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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